2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
Description
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a sulfanyl group, and a nicotinonitrile core
Properties
Molecular Formula |
C25H23N3OS |
|---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23N3OS/c26-17-22-21(19-10-4-1-5-11-19)16-23(20-12-6-2-7-13-20)27-25(22)30-18-24(29)28-14-8-3-9-15-28/h1-2,4-7,10-13,16H,3,8-9,14-15,18H2 |
InChI Key |
KBGNHURVEQISAM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile include:
- 2-(2-Oxo-2-piperidin-1-yl-ethylsulfanyl)-acetic acid
- 2-(2-Oxo-2-piperidin-1-yl-ethylsulfanyl)-6-(trifluoromethyl)-4(1H)-pyrimidinone
Uniqueness
What sets 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
